Olodaterol's ability to relax airways is linked to its interaction with beta2-adrenergic receptors. Recent studies suggest Olodaterol may also have inherent anti-inflammatory properties beyond bronchodilation, potentially reducing inflammation in the airways of COPD patients []. This effect may be independent of inhaled corticosteroids (ICS), another common COPD treatment [].
RSV is a common respiratory virus that can worsen COPD symptoms. Research suggests Olodaterol treatment might help reduce RSV infection in airway epithelial cells, both in healthy individuals and those with COPD []. This finding could be significant for preventing COPD exacerbations caused by RSV.
Irritant;Health Hazard